![molecular formula C16H16S2 B11939929 1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene CAS No. 42883-84-1](/img/structure/B11939929.png)
1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with methyl and thioethenyl groups
准备方法
The synthesis of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-iodobenzene with 4-methylphenylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with biological targets can be harnessed to design drugs with specific activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism by which 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The thioethenyl groups in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene can be compared with other similar compounds, such as:
Benzene, 1-methyl-4-(1-phenylethenyl): This compound has a similar structure but lacks the thio groups, resulting in different chemical properties and reactivity.
Benzene, 1-methyl-4-[1-(phenylsulfonyl)ethenyl]: This compound contains a sulfonyl group instead of a thio group, leading to different oxidation states and reactivity patterns.
1-Methyl-4-(1-propynyl)benzene:
The uniqueness of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.
属性
CAS 编号 |
42883-84-1 |
|---|---|
分子式 |
C16H16S2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H16S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |
InChI 键 |
KZQYIMSRTSEVAV-VAWYXSNFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S/C=C/SC2=CC=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)SC=CSC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




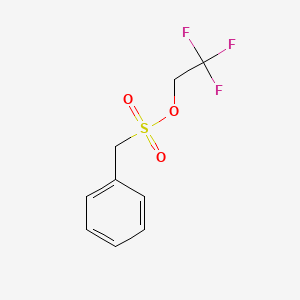

![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


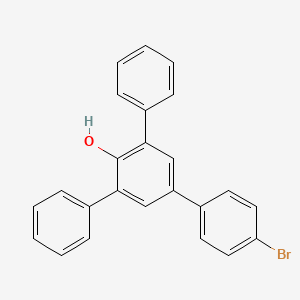
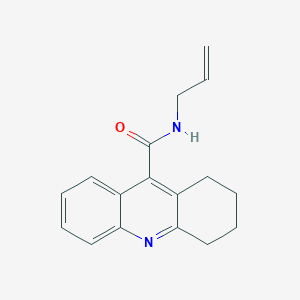
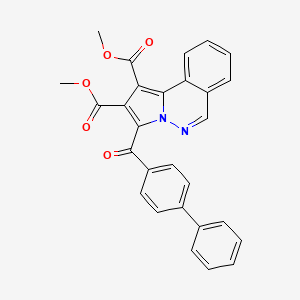
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
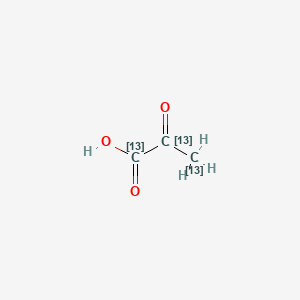
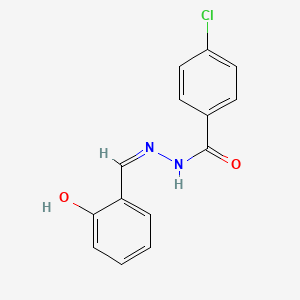
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
